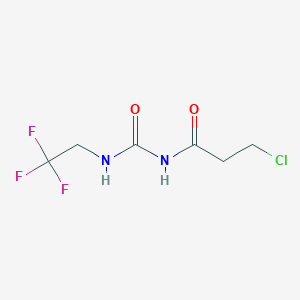

3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

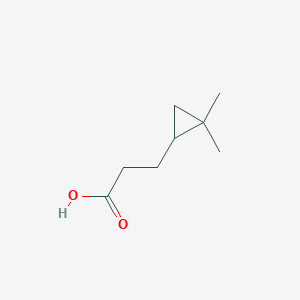

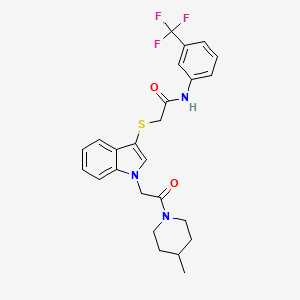

The compound "3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea" is a urea derivative, which is a class of organic compounds known for their wide range of applications, including medicinal chemistry and material science. Urea derivatives are characterized by the presence of a carbonyl group (C=O) flanked by two amine groups (N-H). The specific structure of this compound suggests potential reactivity due to the presence of chloro and trifluoroethyl groups, which may influence its physical properties and chemical behavior.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine or ammonia. In the context of the provided papers, similar compounds have been synthesized using related methods. For instance, the synthesis of 1-Aryl-3-(2-chloroethyl) ureas involves the reaction of alkylanilines with an acid derivative . Another example is the synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl)urea, which was obtained from an aniline derivative and triphosgene, followed by a reaction with 4-bromoaniline . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of urea derivatives can significantly affect their biological activity and physical properties. For example, the crystal structure of a chitin synthesis inhibitor showed that the urea linkage was coplanar, allowing for the formation of an intramolecular hydrogen bond . This kind of structural information is crucial for understanding the interaction of the compound with biological targets or other molecules. The presence of chloro and trifluoroethyl groups in "this compound" would likely influence its molecular conformation and potential for intermolecular interactions.

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, depending on their substituents. The reactivity of the chloropropyl group, for instance, can lead to cyclization reactions, as seen in the derivatives of anthranilic acid reacting with 3-chloropropyl isocyanate . These reactions can yield a variety of heterocyclic compounds, indicating that "this compound" may also participate in similar cyclization or substitution reactions, potentially leading to the formation of novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine and fluorine, can affect the compound's polarity, solubility, and stability. For example, the high absorptivity of a chromogenic system used in a uric acid assay indicates that substituents on the urea backbone can significantly impact the optical properties of the compound . Therefore, "this compound" is expected to have distinct physical and chemical properties that could be explored for various applications, including analytical chemistry or as a potential pharmaceutical agent.

Scientific Research Applications

Antibacterial and Antifungal Activity

- The compound synthesized from p-chloroaniline and ethyl trifluoroacetate showed promising antibacterial and antifungal activities against various pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and the fungus Candida albicans (Sujatha, Shilpa, & Gani, 2019).

Molecular Structure and Conformation

- Studies have analyzed the molecular structure and conformation of similar compounds, which could be useful in designing drugs or other functional materials (Yan, Yan, Li, Xie, & Lin, 2007).

Agricultural Applications

- In agriculture, specifically in rice cultivation, urea and its derivatives have been evaluated for their efficiency and impact on crop yield. The study of nitrogen fertilizer sources, including urea, highlights their importance in improving agricultural productivity (Norman, Wilson, Slaton, Griggs, Bushong, & Gbur, 2009).

Anticancer Properties

- Several urea derivatives, including those related to 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea, have been synthesized and evaluated for their antiproliferative activity against different human cancer cell lines, suggesting potential in cancer therapy (Fortin, Moreau, Lacroix, Côté, Petitclerc, & C.-Gaudreault, 2010).

Chemical Synthesis and Characterization

- The compound's derivatives have been synthesized and characterized, contributing to the field of chemical synthesis and material science. This research aids in understanding the properties and potential applications of these compounds in various industries (Filyakova, Saloutina, Zapevalov, Slepukhin, Kodess, & Saloutin, 2011).

Environmental Implications

- Research into similar compounds has also focused on their environmental impact, particularly in aquatic environments, providing valuable insights into the ecological implications of these chemicals (Halden & Paull, 2004).

properties

IUPAC Name |

3-chloro-N-(2,2,2-trifluoroethylcarbamoyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF3N2O2/c7-2-1-4(13)12-5(14)11-3-6(8,9)10/h1-3H2,(H2,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNPBLSASAHPBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)NC(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006029.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3006031.png)

![Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3006034.png)

![4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B3006047.png)

![3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3006050.png)